molecular formula C13H14O4 B592947 trans-2,3-Dihydro-3-hydroxyeuparin CAS No. 64185-57-5

trans-2,3-Dihydro-3-hydroxyeuparin

Cat. No. B592947
CAS RN: 64185-57-5
M. Wt: 234.251
InChI Key: KISFKKYLFKRYME-QWHCGFSZSA-N
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Description

Trans-2,3-Dihydro-3-hydroxyeuparin, often abbreviated as DHHE, is a naturally occurring polysaccharide found in the cell walls of certain species of bacteria. It is a sulfated glycosaminoglycan (GAG) that is closely related to heparin and has been used in numerous scientific studies as a tool for studying the structure, function, and therapeutic potential of heparin. DHHE has been found to have many of the same properties as heparin, including anticoagulant, antithrombotic, and anti-inflammatory activities. In addition, DHHE has been found to have potential therapeutic applications, such as in the treatment of cancer, cardiovascular disease, and diabetes.

Scientific Research Applications

1. Synthesis of Chiral Materials and Nonnatural Peptides Trans-2,3-Dihydro-3-hydroxyanthranilic acid (DHHA), a cyclic β-amino acid, can be used for the synthesis of chiral materials and nonnatural peptides . This makes it valuable in the field of organic chemistry and biochemistry.

Production of Aromatic Compounds

DHHA can be used for the preparation of various useful intermediate acid derivatives of benzoic acid, such as 3-hydroxyanthranilic acid and anthranilic acid . These compounds are important aromatic compounds and are widely used in chemicals, food, cosmetics, and pharmaceuticals.

Enantiomerically Pure Building Block

DHHA can be used in cycloaddition reactions as an enantiomerically pure building block . This makes it valuable in the synthesis of complex molecules in a stereospecific manner.

Microbial Production

DHHA can be synthesized in microorganisms . For example, Pseudomonas chlororaphis Lzh-T5, a strain isolated from tomato rhizosphere found in China, can be genetically engineered to enhance the production of DHHA .

Industrial Production

The genetically engineered strain of Pseudomonas chlororaphis Lzh-T5 increased the DHHA production to 10.45 g/L . This indicates the potential of P. chlororaphis Lzh-T5 as a microbial factory to produce DHHA, laying a good foundation for the future industrial production and application of DHHA .

Biotechnological Products and Process Engineering

DHHA is produced by engineered Pseudomonas chlororaphis GP72, a nonpathogenic strain that produces phenazine-1-carboxylic acid and 2-hydroxyphenazine . The engineered strain increased DHHA concentration to 4.98 g/L, which is 2.6-fold than that of the original strain .

Mechanism of Action

Target of Action

Trans-2,3-Dihydro-3-hydroxyeuparin is a natural product used for research related to life sciences . .

Mode of Action

It is known to participate in [3+2] cycloaddition reactions with various compounds in different solvents . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Biochemical Pathways

It is known to be involved in the synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives via intramolecular michael addition . This suggests that it may affect pathways involving these or similar compounds.

Pharmacokinetics

Its boiling point is predicted to be 3778±420 °C and its density is predicted to be 1286±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given its involvement in [3+2] cycloaddition reactions , it may induce structural changes in its targets, potentially affecting their function.

Action Environment

The action of trans-2,3-Dihydro-3-hydroxyeuparin can be influenced by environmental factors. For instance, its [3+2] cycloaddition reactions have been studied in gas phase and in various solvents, including acetonitrile, ethyl acetate, and tetrahydrofuran . These findings suggest that the compound’s action, efficacy, and stability may vary depending on the environment in which it is present.

properties

IUPAC Name

1-[(2R,3S)-3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFKKYLFKRYME-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@H](C2=CC(=C(C=C2O1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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